1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an oxazine ring
Preparation Methods
The synthesis of 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the following steps:
Chemical Reactions Analysis
1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methylsulfonyl groups are replaced by other functional groups.
Scientific Research Applications
1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be compared with other similar compounds, such as:
Pyrido[2,3-D]pyrimidin-5-one: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activities.
Pyrido[2,3-D]pyrimidin-7-one: Another related compound with distinct chemical properties and applications.
Pyrimidino[4,5-D][1,3]oxazine: This compound has a similar fused ring structure but varies in its functional groups and reactivity.
Properties
IUPAC Name |
1-ethyl-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-3-12-7-6(5-16-9(12)13)4-10-8(11-7)17(2,14)15/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHICKKNIWJSFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2COC1=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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